2-(([2,3'-Bifuran]-5-ylmethyl)amino)-2-oxoethyl acetate
Description
2-(([2,3'-Bifuran]-5-ylmethyl)amino)-2-oxoethyl acetate is a synthetic organic compound characterized by a bifuran core linked to an acetamide-ester moiety. Its structure comprises:
- Methylamino-oxoethyl group: An amide linkage (-NH-C(=O)-) bridging the bifuran and an ethyl chain.
- Acetate ester: An acetyloxy group (-OAc) at the terminal ethyl position, influencing solubility and metabolic stability.
Properties
IUPAC Name |
[2-[[5-(furan-3-yl)furan-2-yl]methylamino]-2-oxoethyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c1-9(15)18-8-13(16)14-6-11-2-3-12(19-11)10-4-5-17-7-10/h2-5,7H,6,8H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VORHIUJILKFNMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)NCC1=CC=C(O1)C2=COC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(([2,3’-Bifuran]-5-ylmethyl)amino)-2-oxoethyl acetate typically involves the following steps:
Formation of the bifuran moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the amino group: The bifuran compound is then reacted with an amine, such as methylamine, under controlled conditions to form the bifuran-amino intermediate.
Formation of the oxoethyl acetate group: The final step involves the reaction of the bifuran-amino intermediate with ethyl acetate in the presence of a catalyst, such as a Lewis acid, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(([2,3’-Bifuran]-5-ylmethyl)amino)-2-oxoethyl acetate can undergo various types of chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form corresponding quinones.
Reduction: The oxo group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(([2,3’-Bifuran]-5-ylmethyl)amino)-2-oxoethyl acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(([2,3’-Bifuran]-5-ylmethyl)amino)-2-oxoethyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bifuran moiety can interact with aromatic residues in the active site of enzymes, while the amino and oxoethyl acetate groups can form hydrogen bonds or electrostatic interactions with other functional groups. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s functional groups and synthesis pathways can be contextualized using analogs from the evidence. Below is a detailed comparison:
Functional Group Analysis
Key Observations :
- Amide Linkage: The target compound’s amide group (-NH-C(=O)-) is structurally analogous to AZD1152’s amino-oxoethyl moiety, which enhances binding affinity in kinase inhibitors . However, the absence of a fluorophenyl group (as in AZD1152) may reduce target specificity.
- Ester vs. Carboxylate : The acetate ester in the target compound contrasts with the carboxylate groups in Pluvicto® and Gd-DTPA-BSA. Esters typically improve membrane permeability but require enzymatic hydrolysis for activation, whereas carboxylates enhance water solubility and renal clearance .
- Bifuran vs.
Contradictions and Limitations
- Molecular Weight : The target compound’s smaller size (vs. Pluvicto® or Gd complexes) may limit its utility in applications requiring macromolecular targeting (e.g., radiopharmaceuticals) .
- Synthetic Complexity : Unlike AZD1152 intermediates, the absence of fluorine or phosphate groups simplifies synthesis but may reduce therapeutic potency .
Biological Activity
2-(([2,3'-Bifuran]-5-ylmethyl)amino)-2-oxoethyl acetate is an organic compound notable for its unique bifuran structure combined with an amino and an oxoethyl acetate group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and comparative analyses.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features:
- A bifuran moiety that enhances its aromatic properties.
- An amino group that allows for various chemical reactions.
- An oxoethyl acetate group providing additional sites for interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, studies on related bifuran derivatives have shown promising results against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for certain derivatives range from 0.04 to 0.05 mM against common pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | TBD | TBD |
| Bifuran derivative A | 0.04 | S. aureus |
| Bifuran derivative B | 0.05 | E. coli |
Anticancer Activity
The potential anticancer effects of this compound have been explored in various studies. For example, a related bifuran compound was tested against the MDA-MB-231 triple-negative breast cancer cell line, where it demonstrated a 55% reduction in cell viability at a concentration of 10 µM after three days of treatment . Such findings suggest that the bifuran structure may play a crucial role in inhibiting cancer cell proliferation.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The amino group can mimic natural substrates, allowing it to bind to enzyme active sites and inhibit their function.
- Aromatic Interactions : The bifuran moiety enhances binding affinity through π-π stacking interactions with aromatic residues in target proteins.
Study 1: Antimicrobial Evaluation
In a recent study, derivatives of bifuran compounds were synthesized and evaluated for their antimicrobial efficacy against a panel of bacterial strains. The results indicated that modifications to the bifuran structure significantly affected the antibacterial potency, with some derivatives exhibiting MIC values comparable to established antibiotics .
Study 2: Anticancer Efficacy
Another study focused on the anticancer properties of bifuran derivatives against various cancer cell lines. The findings revealed that certain modifications led to enhanced cytotoxic effects, suggesting that the structural features of these compounds are critical for their biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
